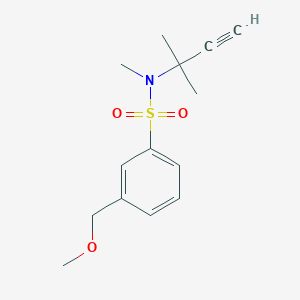
4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide, also known as FMMS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of 4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in cells. 4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide has been shown to inhibit the activity of certain enzymes and transcription factors that are involved in cell proliferation and inflammation. It may also affect the expression of various genes that are involved in these processes.
Biochemical and Physiological Effects:
4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as COX-2, which is involved in inflammation. It has also been shown to induce cell death in cancer cells. In vivo studies have shown that 4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide can reduce inflammation and pain in animal models of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize, and can be obtained in high yields. It has also been shown to have low toxicity in animal models. However, there are also limitations to its use in lab experiments. It is not water-soluble, which can make it difficult to administer to animals. It also has a short half-life, which can limit its effectiveness.
Zukünftige Richtungen
There are several future directions for research on 4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential as an anti-inflammatory agent for the treatment of inflammatory diseases, such as arthritis. Additional studies are needed to determine its mechanism of action and effectiveness in animal models. Finally, further research is needed to optimize the synthesis method for 4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide, and to develop new derivatives with improved properties.
Synthesemethoden
4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide can be synthesized through a multistep process involving several chemical reactions. The starting material for the synthesis is 4-fluoro-3-methoxyaniline, which undergoes a series of reactions to form the final product. The synthesis method involves the use of various reagents and solvents, and requires careful control of reaction conditions to obtain a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide has been the subject of several scientific studies due to its potential therapeutic properties. It has been investigated for its anti-inflammatory, analgesic, and anti-tumor effects. In vitro studies have shown that 4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide can inhibit the growth of cancer cells and induce cell death. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3S/c1-6-13(2,3)15(4)19(16,17)10-7-8-11(14)12(9-10)18-5/h1,7-9H,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDPPPBQUNCYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)N(C)S(=O)(=O)C1=CC(=C(C=C1)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methoxy-N-methyl-N-[(3,4,5-trifluorophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B7680118.png)
![N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-ethylsulfonylaniline](/img/structure/B7680126.png)
![1-[4-[(3-Chloro-4-methylphenyl)methylamino]piperidin-1-yl]-3-methoxypropan-1-one](/img/structure/B7680135.png)
![N-[(3-chloro-4-methylphenyl)methyl]-4-(2-methylsulfonylethyl)aniline](/img/structure/B7680137.png)
![3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]benzonitrile](/img/structure/B7680140.png)
![7-Chloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-fluoro-1,3-benzoxazole](/img/structure/B7680142.png)
![N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-1-(1,3,5-trimethylpyrazol-4-yl)methanamine](/img/structure/B7680148.png)
![2-methoxy-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7680156.png)

![2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide](/img/structure/B7680165.png)
![2-[1-[[(E)-2-methylpent-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7680168.png)

![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyridine](/img/structure/B7680191.png)
